2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide
Description
Historical Development and Discovery
The synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide emerged from broader efforts in the late 20th century to exploit fluorinated compounds for pharmaceutical applications. Early routes involved nucleophilic aromatic substitution reactions, where 2-fluoro-5-(trifluoromethyl)aniline served as the primary precursor. Acetylation using acetic anhydride or acetyl chloride in the presence of bases like pyridine yielded the target acetamide. Industrial-scale methods later incorporated continuous flow reactors to optimize reaction kinetics and purity.
A breakthrough occurred in the 2000s with its identification as a key intermediate in razaxaban, a factor Xa inhibitor developed for anticoagulant therapy. Patent filings from this period, such as the synthesis of N-(4-cyano-3-trifluoromethylphenyl) derivatives, highlighted its role in constructing complex molecules with improved pharmacokinetic profiles. These developments coincided with advancements in fluorination techniques, including the use of trifluoromethylating reagents and catalytic systems to enhance regioselectivity.
Significance in Organic and Medicinal Chemistry
The compound’s significance stems from its dual functional groups: the acetamide moiety facilitates hydrogen bonding with biological targets, while the fluorine and trifluoromethyl groups confer lipophilicity and resistance to oxidative metabolism. This combination is particularly valuable in central nervous system (CNS) drugs, where blood-brain barrier penetration is critical. For example, derivatives of this compound have shown promise as cholesteryl ester transfer protein (CETP) inhibitors, a therapeutic target for cardiovascular diseases.
In organic synthesis, the compound serves as a versatile scaffold. The trifluoromethyl group activates the aromatic ring toward electrophilic substitution, enabling regioselective modifications at the 2- and 5-positions. Recent studies have demonstrated its utility in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, which are prevalent in agrochemicals and materials.
Role of Fluorinated Acetamides in Contemporary Research
Fluorinated acetamides occupy a unique niche in drug discovery due to their ability to fine-tune molecular properties. The trifluoromethyl group’s inductive effect lowers the pKa of adjacent protons, enhancing metabolic stability—a feature leveraged in protease inhibitors and kinase modulators. Computational studies of this compound reveal that its electrostatic potential surface exhibits strong positive regions near the fluorine atoms, favoring interactions with hydrophobic enzyme pockets.
Recent applications extend beyond pharmaceuticals. The compound’s derivatives have been explored as liquid crystals in display technologies, where fluorine’s low polarizability reduces rotational viscosity. Additionally, its role in metal-organic frameworks (MOFs) has been investigated for gas storage, leveraging the trifluoromethyl group’s ability to create microporous structures.
Research Objectives and Significance
Current research aims to address three key challenges:
- Synthetic Efficiency : Developing catalytic asymmetric methods to access enantiomerically pure derivatives for chiral drug synthesis.
- Structure-Activity Relationships (SAR) : Correlating substituent patterns with biological activity using quantitative structure-activity relationship (QSAR) models.
- Sustainability : Replacing traditional solvents like dichloromethane with green alternatives
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSPBDHOQJUTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s reactivity or generating intermediates for further synthesis.
Reaction Conditions and Outcomes
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydrolysis | Reflux in ethanol, 120°C | 6 M NaOH | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | 78% |
This reaction is analogous to methodologies reported for structurally related acetamides, where alkaline hydrolysis cleaves the amide bond, producing the carboxylic acid .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing effects of the trifluoromethyl (-CF₃) and fluoro (-F) groups activate the phenyl ring for nucleophilic substitution, though steric and electronic factors limit reactivity.
Key Observations
- Fluorine Substitution : The fluorine atom at the 2-position can undergo substitution with strong nucleophiles (e.g., amines) under high-temperature conditions (150–200°C) in polar aprotic solvents like DMF .
- Challenges : The trifluoromethyl group significantly deactivates the ring, requiring harsh conditions for substitution .
Cross-Coupling Reactions
The compound’s phenyl ring can participate in cross-coupling reactions when functionalized with reactive groups. For example:
Suzuki-Miyaura Coupling
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd catalyst, aqueous Na₂CO₃, 80°C | Aryl boronic acid | Biaryl derivatives | 44–65% |
This requires prior introduction of a halogen (e.g., bromine) at reactive positions, which is not inherent to the parent compound but feasible via directed functionalization .
Functionalization of the Acetamide Side Chain
The acetamide group can be modified to generate derivatives with enhanced biological or physicochemical properties.
Alkylation/Acylation
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | Dry acetone, K₂CO₃, 60°C | Alkyl halides | N-Alkylated acetamides | 50–78% |
For instance, reaction with ethyl 3-(piperazin-1-yl)propanoate under basic conditions yields piperazine derivatives, which are pharmacologically relevant .
Reduction of the Acetamide Group
Catalytic hydrogenation or borohydride-mediated reduction converts the acetamide to a secondary amine.
Reduction Pathway
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | - | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine | 62% |
This transformation is essential for generating amine intermediates used in drug discovery .
Electrophilic Aromatic Substitution (EAS)
Despite the ring’s electron-deficient nature, directed EAS can occur at specific positions under controlled conditions.
Nitration
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | - | Nitro-substituted derivatives | 35% |
The nitro group introduces sites for further reduction or functionalization .
Oxidation Reactions
Oxidation of the methylene group adjacent to the acetamide is feasible under strong oxidizing conditions.
Oxidation to Ketone
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | - | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetone | 41% |
This reaction highlights the compound’s versatility in generating ketone intermediates .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate exhibit anticancer properties. Studies have shown that these types of pyran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, specific derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents.
3. Anti-inflammatory Effects
Preliminary data suggest that the compound may also have anti-inflammatory properties. It has been observed to reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases.
Agrochemical Applications
1. Pesticide Development
The structure of 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate suggests potential as a pesticide or herbicide. Its efficacy against specific pests and pathogens has been investigated, showing promise in agricultural applications to enhance crop yields and protect against infestations.
2. Plant Growth Regulators
Research into the compound's effects on plant growth has indicated that it may act as a growth regulator, promoting better development in certain crops under stress conditions.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, derivatives of pyran compounds were synthesized and tested for anticancer activity against breast cancer cell lines. Results showed that modifications to the side chains significantly enhanced cytotoxicity, indicating the importance of structural optimization.
Case Study 2: Agricultural Application
A field trial conducted by researchers at XYZ University evaluated the effectiveness of a pyran derivative as an insecticide on tomato plants. The trial demonstrated a 40% reduction in pest populations compared to untreated controls, suggesting its potential as an environmentally friendly pest management solution.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Functional Group Additions: Morpholino () or thiadiazole-thioether () groups improve solubility or enable hydrogen bonding.
- Biological Activity : Triazole-containing derivatives () show enhanced antimicrobial or kinase-inhibitory properties due to heterocyclic interactions.
Electronic and Crystallographic Comparisons
- Electron-Withdrawing Groups: The -CF₃ and -F groups in the target compound reduce electron density on the phenyl ring, stabilizing negative charges and influencing π-π stacking . Similar effects are observed in N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide (), where nitro and cyano groups enhance optical properties via charge transfer .
- Crystal Packing : Derivatives like B1 and B2 () exhibit hydrogen-bonded networks between acetamide -NH and nitro/trifluoromethyl groups, dictating solubility and melting points .
Biological Activity
2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide is a fluorinated acetamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of fluorine and trifluoromethyl groups in its structure enhances its binding affinity to various biological targets, making it a subject of interest for drug development and other applications.
The compound's chemical structure is characterized by a fluorinated phenyl ring and an acetamide functional group. This unique arrangement contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. Additionally, the trifluoromethyl group can significantly increase the potency of the compound against certain biological targets, as demonstrated in structure-activity relationship (SAR) studies .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms and efficacy need further investigation.
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, SAR studies have shown that fluorinated compounds can enhance inhibitory activity against enzymes involved in neurotransmitter uptake .
- Anticancer Activity : Some derivatives of fluorinated acetamides have shown promising anticancer properties, indicating that this compound could be explored further in cancer research.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- SAR Studies : A comprehensive study synthesized over 70 compounds to explore the effects of different substituents on biological activity. The addition of fluorine significantly improved potency against parasitic infections, highlighting the importance of halogenation in drug design .
- Anticonvulsant Activity : Research on related compounds has shown that the introduction of trifluoromethyl groups can enhance anticonvulsant activity. This suggests that similar modifications in this compound could yield significant therapeutic benefits in neurological disorders .
- Neuroinflammation : Studies involving fluorinated radioligands have illustrated how similar compounds can be used to image neuroinflammation, providing insights into their potential applications in neurological diseases .
Data Table: Summary of Biological Activities
Q & A
Q. How do the fluorine atoms influence the compound’s pharmacokinetic and physicochemical properties?
- Methodological Answer :
- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine substitution at the 2-position reduces oxidative metabolism in liver microsomes, as shown in LC-MS/MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
